5-Methylthiolan-3-one
Overview
Description
5-Methylthiolan-3-one is an organic compound with the molecular formula C5H8OS. It belongs to the class of cyclic ketones and is characterized by a thiolane ring substituted with a methyl group at position 5 and an oxo group at position 3. This compound is known for its distinctive odor and is often used as a flavoring agent in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-1,3-dithiane with an oxidizing agent to form the desired thiolane ring structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methylthiolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thiolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
5-Methylthiolan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role as a metabolite and its interactions with biological systems.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed as a flavoring agent in the food industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 5-Methylthiolan-3-one involves its interaction with specific molecular targets and pathways. As a flavoring agent, it binds to olfactory receptors, triggering sensory responses. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methylthiolan-3-one: Similar structure but with the methyl group at position 2.
3-Ethyl-3-methylthiolan-2-one: Contains an additional ethyl group and is known for its anticonvulsant properties.
Comparison: 5-Methylthiolan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Compared to 2-Methylthiolan-3-one, it has a different odor profile and reactivity. The presence of the methyl group at position 5 influences its chemical behavior and interactions with biological systems .
Properties
IUPAC Name |
5-methylthiolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-4-2-5(6)3-7-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAWKNURSWKRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335754 | |
Record name | 3(2H)-Thiophenone, dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50565-24-7 | |
Record name | 3(2H)-Thiophenone, dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylthiolan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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